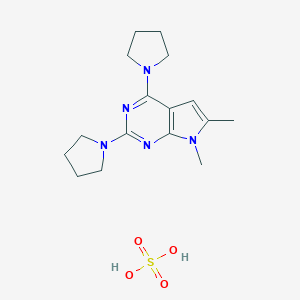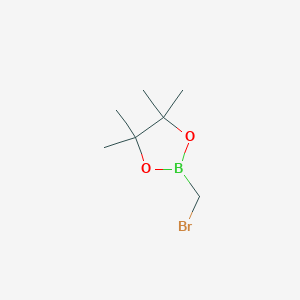
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'ADB-chminaca' and belongs to the class of synthetic cannabinoids. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
ADB-chminaca exerts its effects by binding to cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by ADB-chminaca leads to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
ADB-chminaca has been shown to induce various effects on the body, including alterations in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation. ADB-chminaca has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
ADB-chminaca has several advantages as a research tool, including its potency and selectivity for cannabinoid receptors. It is also relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations, including its potential toxicity and the lack of long-term studies on its effects.
Orientations Futures
There are several future directions for the study of ADB-chminaca. One area of research is the development of more potent and selective compounds that can target specific cannabinoid receptors. Another area of research is the study of the long-term effects of ADB-chminaca on the body. Additionally, ADB-chminaca can be used as a tool to study the role of cannabinoid receptors in various physiological processes, including pain regulation and immune function.
Conclusion:
In conclusion, ADB-chminaca is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields, including drug development and the study of cannabinoid receptors. Further research is needed to fully understand the effects of ADB-chminaca on the body and its potential applications.
Méthodes De Synthèse
The synthesis of ADB-chminaca involves the reaction of 2-chlorobenzoyl chloride with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine in the presence of a base. The resulting compound undergoes further reactions to yield ADB-chminaca. Several modifications to this method have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
ADB-chminaca has been extensively studied for its potential applications in various fields of science. It has been used as a research tool in the study of cannabinoid receptors, which play a crucial role in various physiological processes. ADB-chminaca has also been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
166115-73-7 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
Formule moléculaire |
C13H13ClN4O3 |
Poids moléculaire |
308.72 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-5-3-4-6-8(7)14/h3-6H,15H2,1-2H3,(H,16,19) |
Clé InChI |
XMVWFQNVGJVOKJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=CC=C2Cl)N |
Synonymes |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)







![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
